molecular formula C6H11NO3S B8426082 2-Mercaptopropionyl-betaalanine

2-Mercaptopropionyl-betaalanine

Cat. No. B8426082
M. Wt: 177.22 g/mol
InChI Key: FZQVFZKZEFUAOR-UHFFFAOYSA-N
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Patent
US03971828

Procedure details

22.5g (0.08 mol) of N-(2-benzoylmercaptopropionyl-β-alanine was added to the solution of 10.0g (0.25 mol) of NaOH in 100 ml of water to allow the β-alanine derivative to hydrolyze at 40°C for 1 hour. The reaction mixture was acidified with hydrochloric acid and, after distilling off the benzoic acid, concentrated to give 8.8g of N-(2-mercaptopropionyl-βalanine, ##EQU11##
Name
2-benzoylmercaptopropionyl-β-alanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
β-alanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S:9][CH:10]([CH3:19])[C:11]([NH:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:12])(=O)C1C=CC=CC=1.[OH-].[Na+].Cl>O>[SH:9][CH:10]([CH3:19])[C:11]([NH:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])=[O:12] |f:1.2|

Inputs

Step One
Name
2-benzoylmercaptopropionyl-β-alanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)SC(C(=O)NCCC(=O)O)C
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
β-alanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)SC(C(=O)NCCC(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
after distilling off the benzoic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SC(C(=O)NCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.